(2S)-2-(2-Methoxypropyl)piperazine
Description
(2S)-2-(2-Methoxypropyl)piperazine is a chiral piperazine derivative characterized by a 2-methoxypropyl substituent at the second position of the piperazine ring. The stereochemistry at this position (S-configuration) and the presence of a methoxy group within the propyl chain differentiate it from simpler alkyl- or aryl-substituted piperazines. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions .
Properties
CAS No. |
660862-57-7 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-2-(2-methoxypropyl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-7(11-2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t7?,8-/m0/s1 |
InChI Key |
WYQJQFOYIGGBBR-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C[C@H]1CNCCN1)OC |
Canonical SMILES |
CC(CC1CNCCN1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Methoxypropyl)piperazine typically involves the reaction of piperazine with 2-methoxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of (2S)-2-(2-Methoxypropyl)piperazine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(2-Methoxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
Chemistry: (2S)-2-(2-Methoxypropyl)piperazine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and drug development.
Biology: In biological research, (2S)-2-(2-Methoxypropyl)piperazine is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the pharmacological properties of piperazine-based drugs.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system. Its ability to interact with neurotransmitter receptors makes it a candidate for the treatment of neurological disorders.
Industry: In the industrial sector, (2S)-2-(2-Methoxypropyl)piperazine is used as a precursor in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2S)-2-(2-Methoxypropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
Comparison with Similar Compounds
Substituent Analysis and Stereochemical Considerations
The 2-methoxypropyl group in (2S)-2-(2-Methoxypropyl)piperazine introduces both steric bulk and polarity compared to other substituents. Key analogs include:
Key Observations :
- Polarity : The methoxypropyl group in the target compound enhances hydrophilicity compared to aryl or alkyl substituents (e.g., BZP, TFMPP) but reduces it relative to hydroxylated analogs.
- Stereochemical Impact : The (2S) configuration may influence receptor binding selectivity, as seen in other chiral piperazines like (2S,5S)-diisopropylpiperazine, which is used in asymmetric catalysis .
- Pharmacological Effects: Aryl-substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine) exhibit dopamine receptor affinity, while alkyl derivatives like BZP target monoamine transporters .
Physicochemical Properties
- Solubility: Piperazine derivatives with methoxy groups (e.g., 1-(2-methoxyphenyl)piperazine) show moderate solubility in polar organic solvents like methanol . The methoxypropyl group in the target compound likely enhances solubility compared to fully alkylated analogs.
Biological Activity
(2S)-2-(2-Methoxypropyl)piperazine is a derivative of piperazine, a well-known bicyclic compound with significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, synthesizing findings from various studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperazine ring substituted with a 2-methoxypropyl group, which is critical for its biological activity.
Biological Activity Overview
Piperazine derivatives have been extensively studied for their diverse biological activities, including:
- Antitumor
- Antibacterial
- Anti-inflammatory
- Antifungal
- CNS activity (e.g., antidepressant effects)
The specific biological activities of (2S)-2-(2-Methoxypropyl)piperazine have not been as widely reported as other piperazine derivatives; however, its structural characteristics suggest potential efficacy in various therapeutic areas.
Antitumor Activity
Research indicates that piperazine derivatives can exhibit significant antitumor properties. For instance, studies have shown that modifications on the piperazine core can enhance anticancer activity against various cancer cell lines.
Case Study: Anticancer Properties
A study focusing on piperazine derivatives demonstrated that compounds with specific substitutions could inhibit the proliferation of cancer cells such as HeLa and A549. The presence of alkyl groups, like those in (2S)-2-(2-Methoxypropyl)piperazine, may enhance interaction with cellular targets involved in tumor growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (2S)-2-(2-Methoxypropyl)piperazine | HeLa | TBD | |
| Other Piperazines | A549 | 0.12 - 0.26 |
Antibacterial and Antifungal Activity
Piperazines are also recognized for their antibacterial and antifungal properties. The introduction of methoxy and propyl groups can enhance membrane permeability and interaction with microbial targets.
Research Findings
A study reported that alkylated piperazines exhibited broad-spectrum antifungal activity against resistant strains of Candida and Aspergillus. The mechanism often involves disruption of fungal cell membranes or inhibition of ergosterol biosynthesis.
| Compound Type | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Alkylated Piperazines | Antifungal | 0.5 - 10 | |
| (2S)-2-(2-Methoxypropyl)piperazine | TBD | TBD |
The mechanisms underlying the biological activities of (2S)-2-(2-Methoxypropyl)piperazine are likely multifaceted:
- Receptor Interaction : Piperazines often interact with neurotransmitter receptors, which may explain potential CNS effects.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : In antifungal applications, these compounds may disrupt the integrity of fungal cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The presence and position of substituents significantly influence their potency and selectivity.
- Alkyl Substituents : Generally enhance lipophilicity and membrane penetration.
- Functional Groups : Specific groups like halogens or methoxy can improve binding affinity to target proteins.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
